REACTION_CXSMILES
|
[CH2:1]([O:4][C:5](=[O:16])[C:6]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[CH:10]=1)=[N+]=[N-])[CH:2]=[CH2:3]>CCCCCCC.C(OCC)(=O)C>[Br:15][C:11]1[CH:10]=[C:9]([C:6]23[CH2:3][CH:2]2[CH2:1][O:4][C:5]3=[O:16])[CH:14]=[CH:13][CH:12]=1 |f:1.2|
|
Name
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|
Quantity
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8.71 g
|
Type
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reactant
|
Smiles
|
C(C=C)OC(C(=[N+]=[N-])C1=CC(=CC=C1)Br)=O
|
Name
|
n-heptane ethyl acetate
|
Quantity
|
6.585 g
|
Type
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solvent
|
Smiles
|
CCCCCCC.C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The compound was prepared in an analogous manner
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1)C12C(OCC2C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |